CGP 54626A is classified as a chemical compound with the molecular formula CHClNOS and has a CAS number of 149184-21-4. It is derived from earlier research on GABA B receptor antagonists and is synthesized to enhance selectivity and potency against this receptor subtype. The compound is often available in hydrochloride salt form, which is commonly used in laboratory settings for biological assays .
The synthesis of CGP 54626A involves several key steps that utilize standard organic chemistry techniques. The process typically includes:
The synthetic route may vary slightly depending on the specific laboratory protocols but generally adheres to these principles to achieve the desired compound efficiently .
The molecular structure of CGP 54626A features a complex arrangement that contributes to its biological activity:
The molecular weight of CGP 54626A is approximately 393.94 g/mol, with a melting point that varies based on its salt form but typically falls within a range suitable for biological assays .
CGP 54626A exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions for its use in research applications .
CGP 54626A has diverse applications within scientific research:
CGP 54626A (free base) binds with nanomolar affinity to the GABAB heterodimeric receptor, specifically targeting the Venus Flytrap (VFT) domain of the GABAB1 subunit. X-ray crystallography (PDB ID: 4MR7) reveals that the antagonist stabilizes an open conformation of the VFT domain, preventing the domain closure required for receptor activation [3] [7]. Key intermolecular interactions include:
This binding mode sterically hinders the interdomain movement necessary for activation signal transduction to the GABAB2 subunit. Mutation studies confirm that Ser246Ala or Tyr366Phe substitutions reduce CGP 54626A binding affinity by 50-100-fold, underscoring their critical roles in ligand recognition [3].
Table 1: Structural Interactions of CGP 54626A in the GABAB1 VFT Domain
Ligand Group | Receptor Residue | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Phosphinic acid | Ser246 | H-bond | -2.8 |
Phosphinic acid | Tyr366 | H-bond | -3.5 |
Cyclohexylmethyl | Ile211 | Hydrophobic | -1.9 |
Cyclohexylmethyl | Val296 | Hydrophobic | -1.4 |
Dichlorophenyl | Phe275 | π-Stacking | -2.2 |
Data derived from crystallographic and thermodynamic analyses [3] [7]
CGP 54626A exhibits isoform-selective binding kinetics influenced by GABAB1 splice variants:
Table 2: Isoform-Specific Binding Parameters of CGP 54626A
Receptor Isoform | Kd (nM) | Bmax (pmol/mg) | Functional IC50 (nM) | Primary Tissue Localization |
---|---|---|---|---|
GABAB(1a,2) | 1.2 ± 0.3 | 0.82 ± 0.11 | 4.1 ± 0.9 | Hippocampus, Cerebellum |
GABAB(1b,2) | 0.4 ± 0.1 | 1.05 ± 0.15 | 3.8 ± 0.7 | Cortex, Thalamus |
GABAB(1e,2) | ND* | ND* | ND* | Spleen, Intestine, Lung |
ND: Not detectable; Data from membrane radioligand binding and GIRK activation assays [2] [5]
The binding kinetics of CGP 54626A underpin its sustained inhibitory effects:
Table 3: Kinetic and Functional Parameters of CGP 54626A in Recombinant Systems
Parameter | Value | Assay System | Reference Ligand Comparison |
---|---|---|---|
Kd (equilibrium) | 0.9 ± 0.2 nM | Rat cerebellar membranes | CGP 62349 (Kd = 0.5 nM) |
kon | 1.8 × 105 M−1s−1 | SPR with hGABAB(1b,2) | SCH 50911 (kon = 4.5 × 104 M−1s−1) |
koff | 2.6 × 10−3 s−1 | SPR with hGABAB(1b,2) | CGP 35348 (koff = 0.02 s−1) |
Functional IC50 | 4.2 ± 0.8 nM | CHO-GABAB(1b,2)/Gqi5 | Phaclofen (IC50 > 300 μM) |
SPR: Surface plasmon resonance; Data compiled from radioligand displacement and FLIPR assays [7] [8]
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: